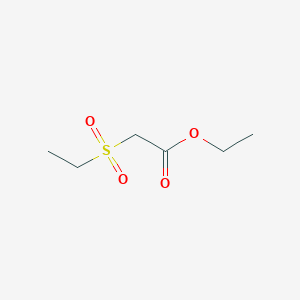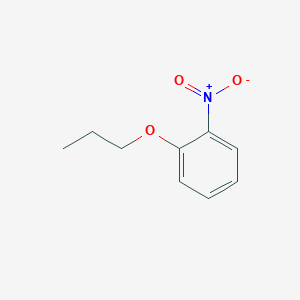
2,6-Difluoro-p-phenylenediamine
Overview
Description
2,6-Difluoro-p-phenylenediamine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of p-phenylenediamine, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is a derivative of p-phenylenediamine (ppd), which is known to interact with various biological targets .
Mode of Action
As a derivative of PPD, it may share similar chemical interactions. PPD is known to undergo oxidation and coupling reactions, forming colored products that are used in hair dyes .
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-p-phenylenediamine plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole derivatives, which have potential anticancer properties . It interacts with enzymes such as sodium metabisulphite, which acts as an oxidation agent in the synthesis process . The nature of these interactions involves the formation of benzimidazole rings through the reaction of this compound with benzaldehydes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives synthesized from this compound have demonstrated significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . These effects are attributed to the compound’s ability to modulate cellular signaling and gene expression pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of electron-donating groups on the benzimidazole scaffold, derived from this compound, enhances its anticancer activity . This interaction results in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects on cells . Detailed information on its long-term effects in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown to induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic effects, including acute toxicity in rodents . The threshold effects and toxic doses need to be carefully evaluated to determine the safe and effective dosage range.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with cellular components and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-p-phenylenediamine typically involves the fluorination of p-phenylenediamine. One common method is the Balz-Schiemann reaction, which involves the diazotization of p-phenylenediamine followed by the replacement of the diazonium group with fluorine . This reaction is carried out under controlled conditions to ensure the stability of the diazonium intermediate and to achieve high yields.
Industrial Production Methods: In industrial settings, the continuous-flow methodology is often employed for the synthesis of difluorobenzene derivatives. This method addresses the challenges associated with the exothermic nature and thermal instability of the diazonium intermediate by using an inert solvent flow. This approach not only improves the yield but also enhances the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,6-Difluoro-p-phenylenediamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
p-Phenylenediamine: The parent compound without fluorine substitution.
o-Phenylenediamine: An isomer with amino groups at the ortho positions.
m-Phenylenediamine: An isomer with amino groups at the meta positions.
Uniqueness: 2,6-Difluoro-p-phenylenediamine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activities compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2,6-difluorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCWQUDUPQGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190878 | |
| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-86-0 | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylenediamine, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-p-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CF73PUY2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)




![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

